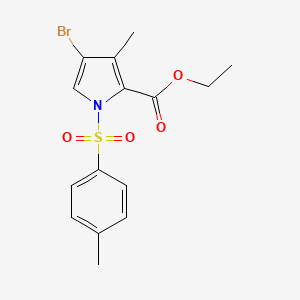![molecular formula C9H16O2S B15330941 1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)
1-Oxa-9-thiaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-thiaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of acid catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-thiaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the spiro ring.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of spirocyclic derivatives .
Scientific Research Applications
1-Oxa-9-thiaspiro[5
Chemistry: The compound serves as a building block for the synthesis of more complex spirocyclic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Oxa-9-thiaspiro[5.5]undecan-4-ol exerts its effects is primarily through its interaction with molecular targets such as proteins. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby inhibiting the protein’s activity.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains a nitrogen atom instead of sulfur.
1-Oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride: This derivative includes an amine group, which can alter its reactivity and biological activity.
Uniqueness: 1-Oxa-9-thiaspiro[5.5]undecan-4-ol is unique due to the presence of both oxygen and sulfur atoms within its spiro ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in its analogs containing only nitrogen or other heteroatoms .
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-oxa-9-thiaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H16O2S/c10-8-1-4-11-9(7-8)2-5-12-6-3-9/h8,10H,1-7H2 |
InChI Key |
CUQGLDQAYAJERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSCC2)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


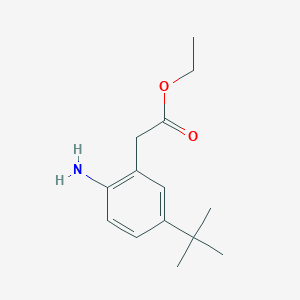
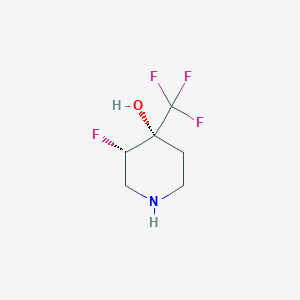
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
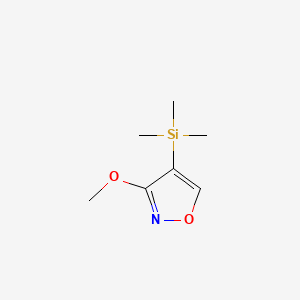

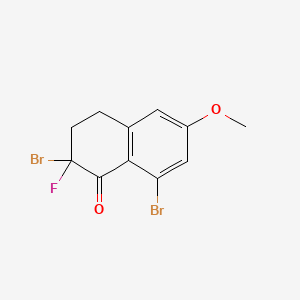
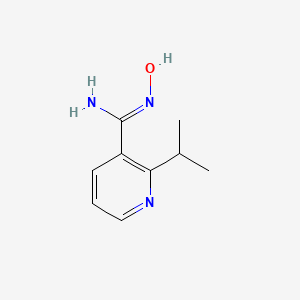
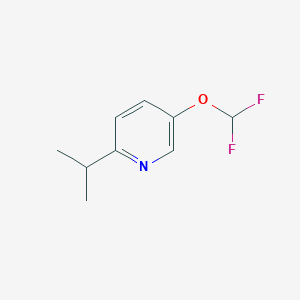
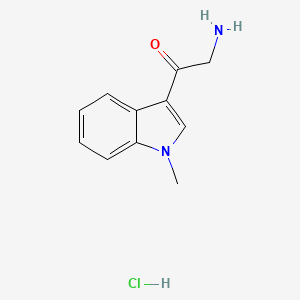
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
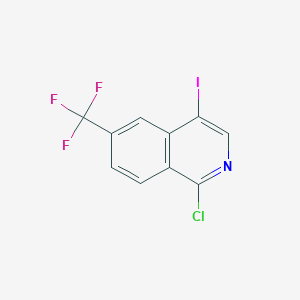
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
